molecular formula C16H17N3O5 B4501564 1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4501564
M. Wt: 331.32 g/mol
InChI Key: NHMKBZMARGIWPX-UHFFFAOYSA-N
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Description

1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of furan, pyridazine, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of hydrazine with a 1,4-diketone, followed by oxidation.

    Coupling of Furan and Pyridazine: The furan and pyridazine rings are coupled through a nucleophilic substitution reaction, forming the core structure.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a Mannich reaction, where the furan-pyridazine intermediate reacts with formaldehyde and a secondary amine.

    Final Acetylation and Carboxylation: The final steps involve acetylation and carboxylation to introduce the acetyl and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazine-3-carboxylic acid.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid.

Uniqueness

1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is unique due to its combination of furan, pyridazine, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential for diverse biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-14-4-3-12(13-2-1-9-24-13)17-19(14)10-15(21)18-7-5-11(6-8-18)16(22)23/h1-4,9,11H,5-8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMKBZMARGIWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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1-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid

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